molecular formula C4H4N2 B7760804 Pyrimidine CAS No. 25247-63-6

Pyrimidine

Cat. No. B7760804
CAS RN: 25247-63-6
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
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Description

Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It is a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrimidines are simple aromatic compounds composed of carbon and nitrogen atoms in a six-membered ring . Pyrimidine has the chemical formula C4H4N2 and is a heterocyclic aromatic organic molecule .


Synthesis Analysis

Recent advancements in perimidine synthesis involve varied conditions like microwave radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied .


Chemical Reactions Analysis

Pyrimidine undergoes various chemical reactions. For instance, it can be protonated in the presence of acids . An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidine has a boiling point of 124°C and a melting point of 22.5°C. It has a dipole moment of up to 2.42D. The Pka value for protonated pyrimidine is 1.23 in comparison to 5.30 for pyrimidine .

Scientific Research Applications

  • Pharmaceutical Applications : Pyrimidine compounds possess various pharmacological activities, including antiviral, antibacterial, anti-inflammatory, sedatives, hypnotics, antidepressant, anticonvulsant, anti-thyroid, anti-Alzheimer's, and more (Nerkar, 2021).

  • Photochemical Damage to DNA : Pyrimidine dimerisation is a key process in photochemical damage to DNA, particularly relevant in the study of cyclobutane pyrimidine dimers, a major DNA photoproduct (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).

  • Biosynthesis and Metabolic Role : Pyrimidine nucleotides are critical in cellular metabolism for RNA and DNA synthesis, cell membrane assembly, protein glycosylation, and glycogen synthesis (Evans & Guy, 2004).

  • Anticancer and Antiviral Potentials : Pyrimidine is a core structure in many compounds with significant biological activity. Its derivatives have shown enhanced anticancer potential against various human cancer cell lines and antiviral potential against viruses like HIV and HSV-1 (Kumar, Deep, & Narasimhan, 2019).

  • Synthesis of Biologically Active Compounds : Barbituric acid, a pyrimidine heterocyclic organic compound, is used in the synthesis of polyheterocyclic, natural, medicinal compounds, and organic sensors (Mohammadi Ziarani, Khademi, Mohajer, Yadav, & Tomar, 2021).

  • Role in Cancer Treatment : Pyrimidine-based compounds exhibit diverse anticancer activities and have been the focus of significant patent literature, highlighting their potential as future drug candidates (Kaur et al., 2014).

  • Optical Applications : Pyrimidines like pyrazolo[1,5-a] pyrimidines, known for their wide applications in medicinal chemistry, also emerge as important alternatives for optical applications due to their synthetic versatility (Tigreros & Portilla, 2021).

Mechanism of Action

Pyrimethamine, a pyrimidine derivative, inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Safety and Hazards

Pyrimidine is considered hazardous. It is a flammable liquid and causes serious eye damage. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems, is being explored .

properties

IUPAC Name

pyrimidine
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InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
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InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1
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Molecular Formula

C4H4N2
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Related CAS

190201-51-5
Record name Pyrimidine, homopolymer
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DSSTOX Substance ID

DTXSID1051228
Record name Pyrimidine
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Molecular Weight

80.09 g/mol
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Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid
Record name Pyrimidine
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Solubility

1000 mg/mL at 25 °C
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Vapor Pressure

12.9 [mmHg]
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Product Name

Pyrimidine

CAS RN

289-95-2, 25247-63-6
Record name Pyrimidine
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Melting Point

22 °C
Record name Pyrimidine
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Synthesis routes and methods I

Procedure details

This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
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Synthesis routes and methods II

Procedure details

Reacting XIX with an excess of guanidine carbonate in an organic solvent, preferably a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N,N-dimethylacetamide, at a temperature of 80° to 200°, preferably 100° to 160°, ambient pressure and preferably under an inert atmosphere, yields both XXI and XX as products. The products are isolated upon dilution of the reaction mixture with, for example, acetone and water successively. Higher reaction temperatures and longer reaction times (e.g., in DMSO at 130°-150° for 2 to 8 hours) favor the production of the furopyrimidine XXI over the uncyclized pyrimidine XX.
[Compound]
Name
XIX
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Synthesis routes and methods III

Procedure details

To a solution of 0.33 g of 6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine in 4 ml of acetonitrile was added dropwise a solution of 0.2 g of 2,2-difluoro-1,3-dimethylimidazolidine in 2 ml of acetonitrile, followed by stirring at room temperature for 6 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined and washed with a saturated aqueous sodium chloride solution, and the combined organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to silica gel column chromatography to give 0.20 g of 4-(2-butynyloxy)-6-α-fluoro-α-methylbenzyl)pyrimidine (the present compound (154)) and 0.09 g of 4-(2-butynyloxy)-6-(1-phenylvinyl)pyrimidine (the present compound (155)).
Name
6-(2-butynyloxy)-4-(α-hydroxy-α-methylbenzyl)pyrimidine
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
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4 mL
Type
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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